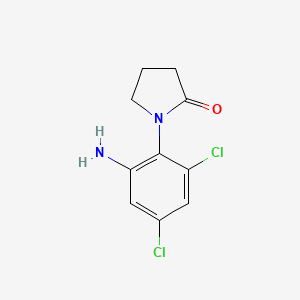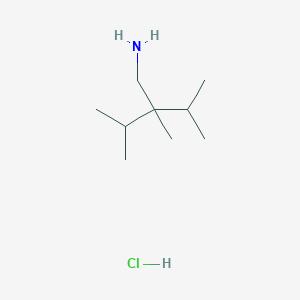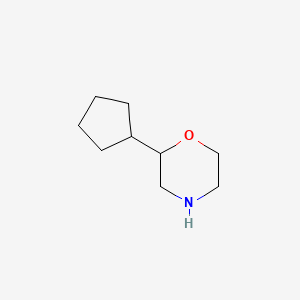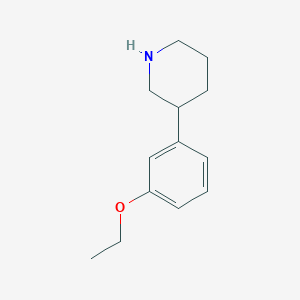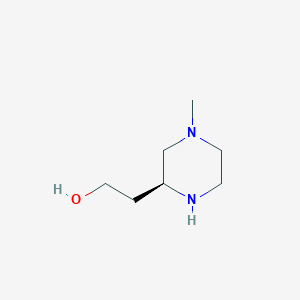
4-(2,3,4-Trifluorophenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,4-Trifluorophenyl)piperidine: is a chemical compound with the following structure:
C11H12F3N
It contains a piperidine ring substituted with a trifluorophenyl group. The compound’s systematic name is (3R)-3-AMINO-1-[3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-1,2,4-TRIAZOLO[4,3-A]PYRAZIN-7-YL]-4-(2,4,5-TRIFLUOROPHENYL)BUTAN-1-ONE .
準備方法
Synthetic Routes: The synthetic routes for 4-(2,3,4-Trifluorophenyl)piperidine involve coupling reactions. One notable method is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using palladium catalysts. In this process, an organoboron reagent reacts with an organic halide or triflate to yield the desired product. Boron reagents, such as boronic acids and boronate esters, are commonly employed in this coupling reaction .
Industrial Production: Industrial production methods may vary, but the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
化学反応の分析
Reaction Types: 4-(2,3,4-Trifluorophenyl)piperidine can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Reactions with halogens (e.g., bromination or chlorination) or nucleophilic substitutions.
Major Products: The specific products depend on the reaction conditions and reagents used. For example, reduction may yield the corresponding piperidine derivative.
科学的研究の応用
4-(2,3,4-Trifluorophenyl)piperidine finds applications in:
- Medicinal Chemistry : It may serve as a scaffold for drug development due to its unique properties.
- Biological Studies : Researchers explore its interactions with biological targets.
- Industry : It could be used in the synthesis of other compounds.
作用機序
The exact mechanism by which 4-(2,3,4-Trifluorophenyl)piperidine exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare it to related piperidine derivatives. Its trifluorophenyl substitution sets it apart from other piperidines.
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications.
特性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
4-(2,3,4-trifluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-2-1-8(10(13)11(9)14)7-3-5-15-6-4-7/h1-2,7,15H,3-6H2 |
InChIキー |
QXHDMGCGERTXMK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C(=C(C=C2)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


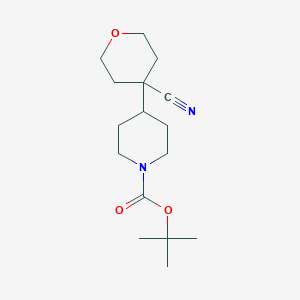
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
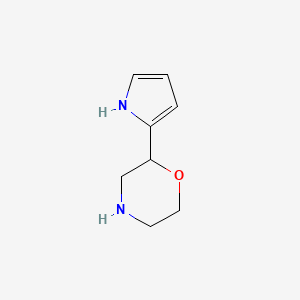

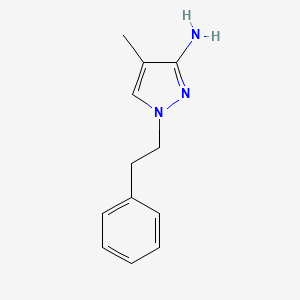
![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)

![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
